molecular formula MgNH4PO4·6H2O<br>H16MgNO10P B076822 Magnesium ammonium phosphate hexahydrate CAS No. 13478-16-5

Magnesium ammonium phosphate hexahydrate

Cat. No. B076822
CAS RN: 13478-16-5
M. Wt: 245.41 g/mol
InChI Key: CKMXBZGNNVIXHC-UHFFFAOYSA-L
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Patent
US06506805B2

Procedure details

Thus, the overall process for producing the present inventive magnesium ammonium phosphate monohydrate slurry may be summarized as follows: (a) obtaining a magnesium hydroxide slurry having magnesium hydroxide particles wherein at least about 55 wt. % of the particles have a size less than about 2 microns; (b) then adding ammonia; (c) while maintaining an excess of ammonia and cooling, adding phosphoric acid at a rate so as not to exceed a temperature of about 110° F.; (d) producing a magnesium ammonium phosphate hexahydrate slurry; (e) heating the magnesium ammonium phosphate hexahydrate slurry to its boiling point.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[NH3:4].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[OH2:6].[OH2:1].[OH2:6].[OH2:6].[OH2:6].[OH2:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[NH4+:4].[Mg+2:2] |f:0.1.2,5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
a temperature of about 110° F.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.